3-Butene-1-thiol
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Overview
Description
3-Butene-1-thiol is an organosulfur compound with the molecular formula C4H8S. It is characterized by the presence of a thiol group (-SH) attached to a butene chain. This compound is known for its strong and unpleasant odor, often described as skunk-like.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butene-1-thiol can be synthesized through the reaction of butene with hydrogen sulfide in the presence of a catalyst. Another method involves the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides. The reaction occurs by displacement of the halide ion to yield an intermediate alkyl isothiourea salt, which is then hydrolyzed by subsequent reaction with aqueous base .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of butene with hydrogen sulfide under controlled conditions. The process typically involves the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Butene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by bromine or iodine to yield disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in an alkyl halide.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, iodine.
Reducing Agents: Zinc, acid.
Nucleophiles: Thiourea, hydrosulfide anion.
Major Products:
Disulfides: Formed through the oxidation of thiols.
Alkyl thiols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Butene-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butene-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This interconversion is essential in various biological processes, including the formation of disulfide bridges in proteins, which help define their structure and function. The thiol group can also participate in redox reactions, contributing to cellular defense mechanisms against oxidative stress .
Comparison with Similar Compounds
3-Methyl-2-butene-1-thiol: Known for its skunk-like odor and presence in cannabis and skunky beer.
3-Methyl-1-butanethiol: Another thiol with a strong odor, found in skunk scent.
2-Butene-1-thiol: A major component of skunk musk.
Uniqueness: 3-Butene-1-thiol is unique due to its specific structure and the presence of the thiol group at the terminal position of the butene chain. This structural feature influences its reactivity and the types of reactions it undergoes, distinguishing it from other similar thiols .
Properties
Molecular Formula |
C4H8S |
---|---|
Molecular Weight |
88.17 g/mol |
IUPAC Name |
but-3-ene-1-thiol |
InChI |
InChI=1S/C4H8S/c1-2-3-4-5/h2,5H,1,3-4H2 |
InChI Key |
MMALMXBEMBYJSC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS |
Origin of Product |
United States |
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